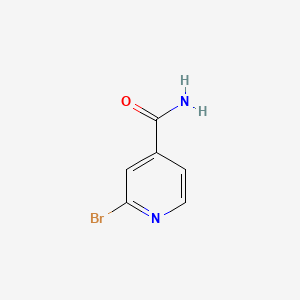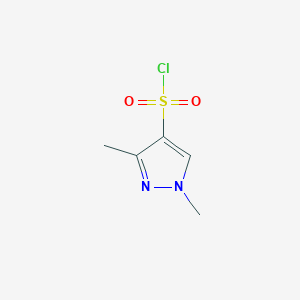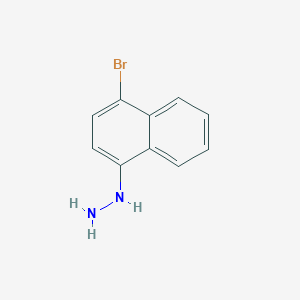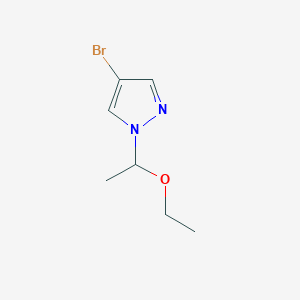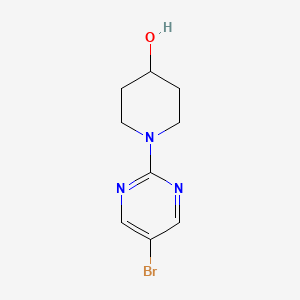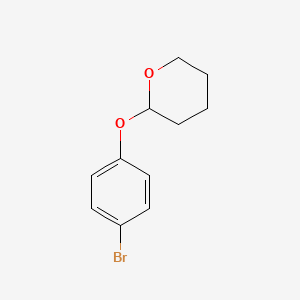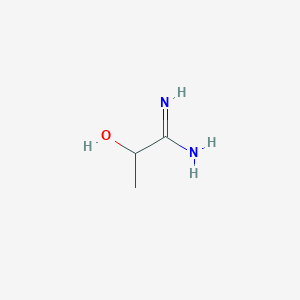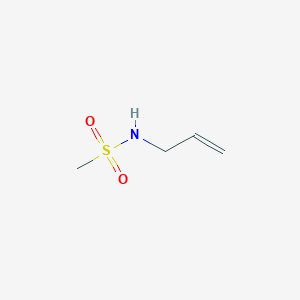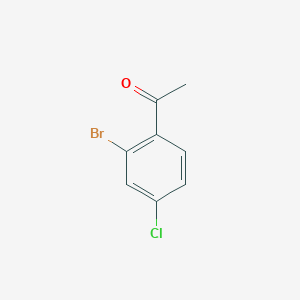
1-(2-Bromo-4-chlorophenyl)ethanone
Vue d'ensemble
Description
The compound 1-(2-Bromo-4-chlorophenyl)ethanone is a halogenated aromatic ketone, which is a class of organic compounds that have been extensively studied due to their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of bromine and chlorine substituents on the phenyl ring can significantly influence the reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of halogenated aromatic ketones typically involves halogenation reactions and acylation of aromatic compounds. For instance, the synthesis of 2-chloro-1-(4-chlorophenyl)ethanone was achieved from chlorobenzene and chloroacetyl chloride under the catalysis of aluminum chloride, yielding 87% of the product . Similarly, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone was performed and further converted to various thiazole derivatives, showcasing the versatility of halogenated aromatic ketones as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of halogenated aromatic ketones is characterized by the presence of a carbonyl group attached to a halogen-substituted phenyl ring. The geometrical parameters of such compounds are often in agreement with X-ray diffraction data, and their stability can be attributed to hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis . The molecular electrostatic potential (MEP) studies indicate that the negative charge is typically localized over the carbonyl group, while the positive regions are over the aromatic rings, which can influence the sites of electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
Halogenated aromatic ketones can undergo various chemical reactions, including halogen exchange, esterification, and coupling reactions. For example, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized through a halogen-exchange reaction, demonstrating its utility as a chemical protective group . Additionally, these compounds can participate in one-pot multi-component coupling reactions, as seen in the synthesis of a penta-substituted pyrrole derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromo-4-chlorophenyl)ethanone and related compounds are influenced by their molecular structure. The vibrational frequencies and corresponding assignments can be investigated both experimentally and theoretically, providing insights into the compound's behavior under different conditions . The HOMO-LUMO analysis is crucial for understanding the charge transfer within the molecule, which is important for applications in nonlinear optics and electronic materials . The first hyperpolarizability of these compounds is also calculated to assess their potential in nonlinear optics .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Enantiomerically Pure Derivatives : A study developed a facile 7-step procedure for synthesizing enantiomerically pure derivatives of 1-(2-Bromo-4-chlorophenyl)ethanone, demonstrating its potential in producing optically pure enantiomers with high purity (Zhang et al., 2014).
Computational Chemistry Applications : Another study used Density Functional Theory calculations to investigate reactions between imidazole and various 2-bromo-1-arylethanones, including 1-(2-Bromo-4-chlorophenyl)ethanone. This work highlights its relevance in theoretical and computational chemistry research (Erdogan & Erdoğan, 2019).
Intermediate in Synthesis
Synthesis of Chiral Intermediates : A study on the synthesis of chiral intermediates for pharmaceutical applications utilized derivatives of 1-(2-Bromo-4-chlorophenyl)ethanone, emphasizing its role in drug development (Ni et al., 2012).
Production of Heterocyclic Compounds : Research demonstrated the use of 1-(2-Bromo-4-chlorophenyl)ethanone in the synthesis of various heterocyclic compounds, highlighting its utility in organic chemistry and material science (Yang et al., 2004).
Molecular Studies
- Structural and Molecular Analysis : Studies involving vibrational and structural observations of compounds derived from 1-(2-Bromo-4-chlorophenyl)ethanone contribute to a deeper understanding of molecular structures and properties (ShanaParveen et al., 2016).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . These indicate that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation.
Relevant Papers
The relevant papers retrieved include a comparative analysis of selected bond angles for the compound , and a new and versatile one-pot strategy to synthesize alpha-bromoketones . These papers provide valuable insights into the properties and potential applications of “1-(2-Bromo-4-chlorophenyl)ethanone”.
Propriétés
IUPAC Name |
1-(2-bromo-4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBATMJMOGHOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405736 | |
| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-chlorophenyl)ethanone | |
CAS RN |
825-40-1 | |
| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 825-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)
